4-tert-Butylstyrène

Vue d'ensemble

Description

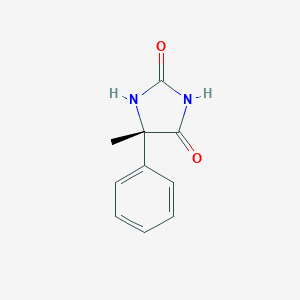

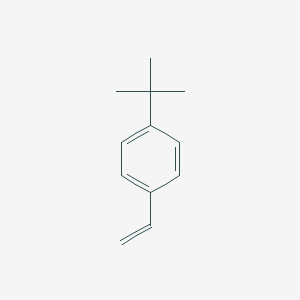

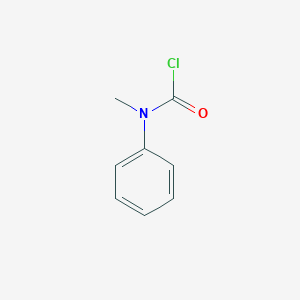

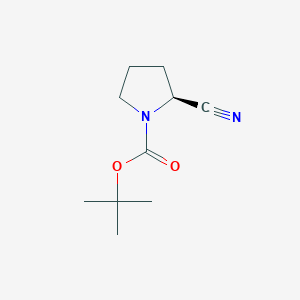

4-tert-Butylstyrene, also known as 1-tert-Butyl-4-vinylbenzene, is an organic compound with the molecular formula C12H16. It is a derivative of styrene where a tert-butyl group is attached to the para position of the benzene ring. This compound is primarily used in the production of polymers and copolymers due to its unique chemical properties.

Applications De Recherche Scientifique

4-tert-Butylstyrene is utilized in various scientific research applications:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are employed in the production of plastics, resins, and coatings.

Biology: The compound is used in the study of polymer-based drug delivery systems due to its ability to form stable and biocompatible polymers.

Medicine: Research is ongoing into its potential use in creating biocompatible materials for medical implants and devices.

Industry: 4-tert-Butylstyrene is used in the manufacture of specialty chemicals, adhesives, and sealants due to its chemical stability and resistance to degradation.

Mécanisme D'action

Target of Action

4-tert-Butylstyrene is a chemical compound with the linear formula (CH3)3CC6H4CH=CH2

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-Butylstyrene. For instance, it is recommended to store the compound in the dark and protect it from heat . It is also incompatible with heat, light, free radical initiators, and UV radiation .

Analyse Biochimique

Biochemical Properties

It is known that 4-tert-Butylstyrene is a monofunctional compound, meaning it can act as a chain stopper or endcapper in polymer science .

Cellular Effects

Safety data sheets indicate that it may cause skin and eye irritation, and it may be harmful if inhaled .

Molecular Mechanism

It is known to participate in anionic copolymerization reactions

Temporal Effects in Laboratory Settings

It is known that 4-tert-Butylstyrene should be stored in a cool, well-ventilated place .

Metabolic Pathways

It is known that 4-tert-Butylstyrene is not miscible in water .

Transport and Distribution

It is known that 4-tert-Butylstyrene is not miscible in water , suggesting that it may require specific transporters or binding proteins to move within aqueous cellular environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-tert-Butylstyrene can be synthesized through various methods. One common method involves the alkylation of styrene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, 4-tert-Butylstyrene is produced by the dehydrogenation of 4-tert-butylphenethyl alcohol. This process involves heating the alcohol in the presence of a dehydrogenation catalyst, such as copper chromite, at elevated temperatures. The reaction yields 4-tert-Butylstyrene along with hydrogen gas as a byproduct.

Types of Reactions:

Oxidation: 4-tert-Butylstyrene can undergo oxidation reactions to form 4-tert-butylbenzaldehyde or 4-tert-butylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to 4-tert-butylethylbenzene using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to products such as 4-tert-butylstyrene sulfonic acid when reacted with sulfuric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sulfuric acid for sulfonation reactions.

Major Products:

Oxidation: 4-tert-butylbenzaldehyde, 4-tert-butylbenzoic acid.

Reduction: 4-tert-butylethylbenzene.

Substitution: 4-tert-butylstyrene sulfonic acid.

Comparaison Avec Des Composés Similaires

Styrene: The parent compound of 4-tert-Butylstyrene, used extensively in the production of polystyrene.

4-Methylstyrene: Similar in structure but with a methyl group instead of a tert-butyl group.

4-Methoxystyrene: Contains a methoxy group at the para position instead of a tert-butyl group.

Uniqueness: 4-tert-Butylstyrene is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and enhances the thermal stability of the resulting polymers. This makes it particularly valuable in applications requiring materials that can withstand high temperatures and harsh chemical environments.

Propriétés

IUPAC Name |

1-tert-butyl-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDJMOONZLUIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26009-55-2 | |

| Record name | Poly(4-tert-butylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26009-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0022305 | |

| Record name | 4-tert-Butylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-tert-Butylstyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1746-23-2 | |

| Record name | 4-tert-Butylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PCT9CBW0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4-tert-butylstyrene has a molecular formula of C12H16 and a molecular weight of 160.26 g/mol.

A: Several studies utilize techniques like FTIR [, , , , ], 1H-NMR [, ], and 13C-NMR [] to analyze the structure of 4-tert-butylstyrene and its copolymers. These techniques confirm the presence of specific functional groups and provide insights into the polymer structure.

A: Research demonstrates that the hydrophobic nature of 4-tert-butylstyrene-containing polymers, like LC-1, enables effective adsorption of chlorinated VOCs even under humid conditions. The breakthrough time for these VOCs remains largely unaffected at relative humidity values up to 50%, and only decreases minimally even at 90% relative humidity []. This highlights the potential of these polymers for VOC removal from humid gas streams.

A: Yes, 4-tert-butylstyrene has been used as a building block for soluble polymer supports in homogeneous catalysis [, ]. For instance, incorporating a 4-dimethylaminopyridine (DMAP) derivative onto poly(4-tert-butylstyrene) creates a recyclable organocatalyst for acylation reactions [].

A: Research has shown that the Taft (polar) constant of para-substituents on styrene derivatives impacts the rate of dehydrogenation during platinum nanoparticle synthesis. This leads to variations in nanoparticle core size []. Additionally, the Hammett constant of the para-substituent influences the photoluminescence properties, with a higher constant corresponding to a blue shift in emission [].

A: Coarse-grained models can effectively simulate large-scale polymer behavior while preserving essential atomistic details. In the case of poly(4-tert-butylstyrene) (PtBS), an additional coarse-grained bead represents the tert-butyl group []. This allows for accurate modeling of PtBS dynamics, considering the influence of its bulky side chains.

A: The bulky tert-butyl group significantly impacts the miscibility and phase behavior of poly(4-tert-butylstyrene) compared to polystyrene. For example, blends of poly(4-tert-butylstyrene) with poly(methyl methacrylate) exhibit a larger Flory-Huggins interaction parameter (χ) and stronger temperature dependence than polystyrene-b-PMMA [, ]. This difference arises from the increased steric hindrance and altered interactions caused by the tert-butyl group.

A: Studies demonstrate that poly(4-tert-butylstyrene) exhibits a more pronounced Tg confinement effect than polystyrene []. This is attributed to the weaker interaction between poly(4-tert-butylstyrene) and the substrate, leading to a greater influence of the free surface on Tg. Additionally, the larger size of the tert-butyl group likely contributes to the increased sensitivity of Tg to confinement.

A: While 4-tert-butylstyrene-based polymers demonstrate high oil absorbency, they may lack sufficient gel strength for complete removal from oil. To address this, researchers have explored incorporating reinforcements like fibers, sponges, or fabrics []. This composite approach enhances the structural integrity of the swollen absorbent, facilitating easier removal.

A: While the research focuses on the synthesis and oil sorption properties of EPDM/4-tert-butylstyrene copolymers [], it lacks information about their environmental impact and degradation. Further research is needed to evaluate their potential environmental risks and explore sustainable disposal or recycling options.

A: Yes, alternatives like polyisobutylene (PIB) have been explored as soluble supports for phosphine-ligated palladium catalysts used in aryl amination reactions []. Comparing poly(4-alkylstyrene) and PIB-bound ligands reveals similar catalytic activity and low palladium leaching, highlighting PIB as a potential alternative for specific applications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)